molecular formula C9H8N4OS B183970 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one CAS No. 27161-64-4

6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one

Cat. No. B183970
Key on ui cas rn: 27161-64-4
M. Wt: 220.25 g/mol
InChI Key: TZQIBJNEKJDVAM-UHFFFAOYSA-N
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Patent
US07405235B2

Procedure details

This was prepared by a modified literature procedure (Doleschall, G.; Lempert, K. Tetrahedron 1973, 29, 639-649). Isatin (10 g, 67.96 mmol) was dissolved in ca. 10% aqueous KOH (9.9 g in 100 mL of water) and then treated with thiosemicarbazide (6.28 g; 68.90 mmol). After 1 hour of heating at 115° C. (bath temperature), the reaction mixture was poured over ice and treated with glacial acetic acid drop-wise, till the pH was ca. 5. The yellow fluffy precipitate was filtered, washed copiously with water (8×50 mL) and dried first in air and then under high vacuum to afford 12.9 g of yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[NH2:12][NH:13][C:14]([NH2:16])=[S:15].C(O)(=O)C>[OH-].[K+]>[NH2:1][C:11]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:4]1[C:2](=[O:3])[NH:16][C:14](=[S:15])[NH:13][N:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
6.28 g
Type
reactant
Smiles
NNC(=S)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared by a modified literature procedure (Doleschall, G.; Lempert, K. Tetrahedron 1973, 29, 639-649)
ADDITION
Type
ADDITION
Details
the reaction mixture was poured over ice
FILTRATION
Type
FILTRATION
Details
The yellow fluffy precipitate was filtered
WASH
Type
WASH
Details
washed copiously with water (8×50 mL)
CUSTOM
Type
CUSTOM
Details
dried first in air

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)C=1C(NC(NN1)=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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